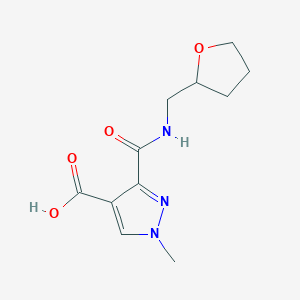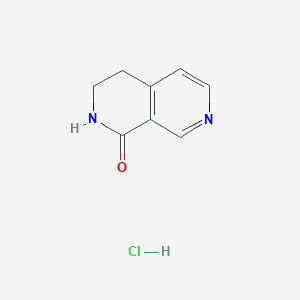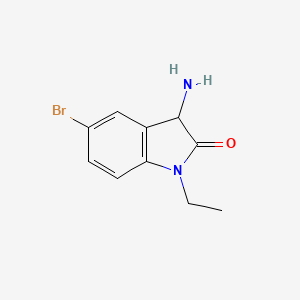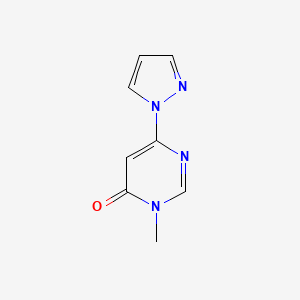![molecular formula C23H15NO5S B2687435 3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate CAS No. 300556-23-4](/img/structure/B2687435.png)
3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a useful research compound. Its molecular formula is C23H15NO5S and its molecular weight is 417.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Biochimique
Biochemical Properties
The biochemical properties of Oprea1_347420 are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, benzothiazole-based compounds have been found to exhibit potent inhibitory activity against M. tuberculosis . This suggests that Oprea1_347420 may interact with enzymes or proteins involved in the metabolic pathways of this bacterium.
Cellular Effects
The cellular effects of Oprea1_347420 are likely to be diverse, given the wide range of biological activities exhibited by benzothiazole derivatives . For instance, these compounds have been found to exhibit potent anti-tubercular activity, suggesting that they may influence cell function by disrupting the cellular processes of M. tuberculosis .
Molecular Mechanism
The molecular mechanism of action of Oprea1_347420 is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, benzothiazole derivatives have been found to exhibit potent inhibitory activity against M. tuberculosis, suggesting that they may exert their effects by binding to and inhibiting the activity of enzymes involved in the metabolic pathways of this bacterium .
Temporal Effects in Laboratory Settings
Given the stability of benzothiazole derivatives, it is likely that Oprea1_347420 would exhibit long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Given the potent biological activities exhibited by benzothiazole derivatives, it is likely that Oprea1_347420 would exhibit dose-dependent effects .
Metabolic Pathways
The metabolic pathways that Oprea1_347420 is involved in are currently unknown and would require further investigation. Given the potent inhibitory activity of benzothiazole derivatives against M. tuberculosis, it is likely that Oprea1_347420 would interact with enzymes or cofactors involved in the metabolic pathways of this bacterium .
Transport and Distribution
Given the lipophilic nature of benzothiazole derivatives, it is likely that Oprea1_347420 would be able to readily cross cell membranes and distribute throughout the cell .
Subcellular Localization
Given the lipophilic nature of benzothiazole derivatives, it is likely that Oprea1_347420 would be able to localize to various subcellular compartments .
Propriétés
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxochromen-7-yl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO5S/c1-2-13-10-14-19(11-18(13)29-23(26)17-7-5-9-27-17)28-12-15(21(14)25)22-24-16-6-3-4-8-20(16)30-22/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMCVUCGVPYCMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C3=CC=CO3)OC=C(C2=O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one](/img/structure/B2687352.png)
![2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2687353.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(diethylamino)but-2-yn-1-yl)urea](/img/structure/B2687356.png)
![(2S)-N-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2687357.png)

![4-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2687359.png)
![2-Chloro-3-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-8-methylquinoline](/img/structure/B2687360.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2687361.png)




![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2687371.png)
